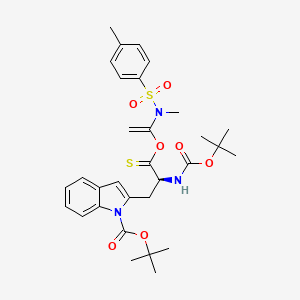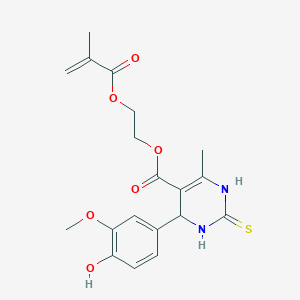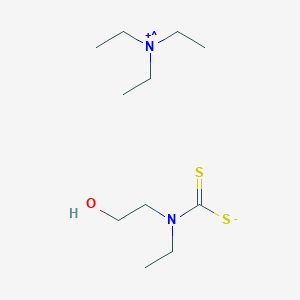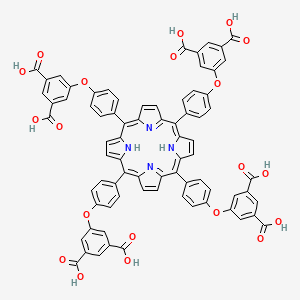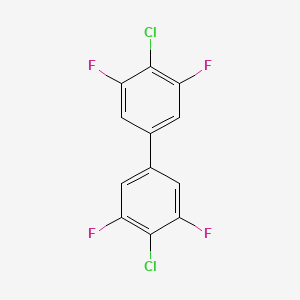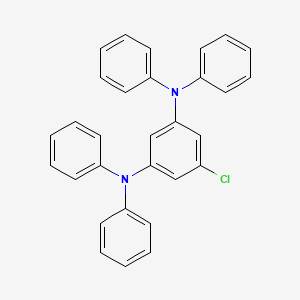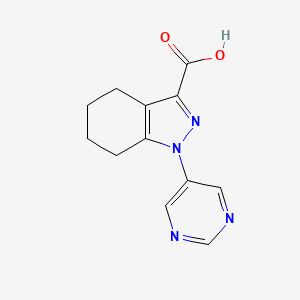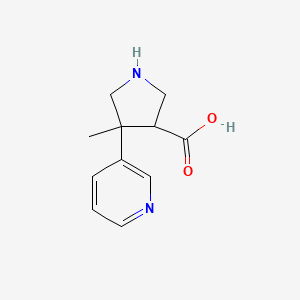
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridin-1-ium core and a tetrahydrofuran ring substituted with fluoro, hydroxy, and hydroxymethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the tetrahydrofuran ring through a series of nucleophilic substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and halogen substituents .
科学的研究の応用
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various cellular pathways .
類似化合物との比較
Similar Compounds
Nicotinamide Mononucleotide (NMN): Shares structural similarities with the pyridin-1-ium core and is involved in NAD+ biosynthesis.
Nicotinamide Riboside (NR): Another NAD+ precursor with a similar ribose moiety.
Fluorinated Nucleosides: Compounds with similar fluoro and hydroxy substitutions on a nucleoside scaffold.
Uniqueness
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium stands out due to its specific combination of functional groups and its potential for selective interactions with molecular targets. This makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C11H14FN2O4+ |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O4/c12-8-9(16)7(5-15)18-11(8)14-3-1-2-6(4-14)10(13)17/h1-4,7-9,11,15-16H,5H2,(H-,13,17)/p+1/t7-,8+,9-,11-/m1/s1 |
InChIキー |
LFSMVVIWPMLCQU-PKIKSRDPSA-O |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



